1,1,3,3-Tétraméthoxycyclobutane

Vue d'ensemble

Description

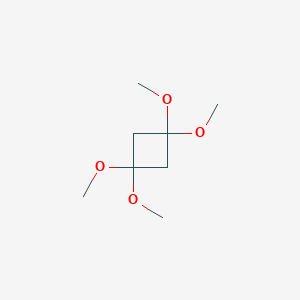

1,1,3,3-Tetramethoxycyclobutane is an organic compound with the molecular formula C8H16O4. It is a cyclobutane derivative where four methoxy groups are attached to the 1 and 3 positions of the cyclobutane ring.

Applications De Recherche Scientifique

Chemical Synthesis

Ligand Development

One of the prominent applications of 1,1,3,3-tetramethoxycyclobutane is in the synthesis of novel ligands for coordination chemistry. Research has demonstrated the preparation of bis-chelating ligands that utilize 1,1,3,3-tetramethoxycyclobutane as a bridging unit. These ligands have been shown to facilitate energy and electron transfer reactions effectively . The unique structure of the cyclobutane ring allows for specific spatial arrangements that enhance the binding properties of these ligands.

Reactivity Studies

The compound has also been investigated for its reactivity with electrophilic and nucleophilic agents. Studies utilizing density functional theory (DFT) have provided insights into the mechanisms of these reactions, particularly focusing on how the cyclobutane framework influences the addition of carbenes to thioketones . This understanding can lead to more efficient synthetic pathways in organic chemistry.

Materials Science

Polymer Chemistry

In materials science, 1,1,3,3-tetramethoxycyclobutane derivatives have been explored for their potential in developing high-performance polymers. Research indicates that copolyterephthalates containing tetramethylcyclobutane exhibit superior impact resistance compared to traditional polycarbonates like bisphenol A polycarbonate. These materials are being considered for applications requiring enhanced durability and ballistic properties .

Nanocomposites

The integration of 1,1,3,3-tetramethoxycyclobutane into nanocomposite materials has shown promise. Its ability to modify the mechanical properties of polymers makes it a candidate for creating advanced materials with tailored characteristics suitable for various industrial applications.

Biomedical Applications

Drug Delivery Systems

There is emerging interest in utilizing 1,1,3,3-tetramethoxycyclobutane in drug delivery systems. Its unique molecular structure allows for the encapsulation of therapeutic agents while potentially enhancing their stability and bioavailability. Ongoing research aims to explore its efficacy in targeted delivery mechanisms that could improve treatment outcomes in various medical conditions.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Development of bis-chelating ligands | Enhanced binding properties for coordination chemistry |

| Reactivity Studies | Mechanistic studies with electrophiles and nucleophiles | Improved synthetic pathways |

| Materials Science | High-performance polymers | Superior impact resistance |

| Nanocomposites | Tailored mechanical properties | |

| Biomedical Applications | Drug delivery systems | Increased stability and bioavailability |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethoxycyclobutane can be synthesized through the methanol substitution reaction on cyclobutane. Specifically, cyclobutane is reacted with an excess of methanol under acidic conditions to produce 1,1,3,3-tetramethoxycyclobutane .

Industrial Production Methods

While specific industrial production methods for 1,1,3,3-tetramethoxycyclobutane are not widely documented, the general approach involves large-scale methanol substitution reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3,3-Tetramethoxycyclobutane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy groups into other functional groups.

Reduction: Reduction reactions can be used to remove the methoxy groups or convert them into other functional groups.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce alcohols or hydrocarbons .

Mécanisme D'action

The mechanism of action of 1,1,3,3-tetramethoxycyclobutane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutane: The parent compound of 1,1,3,3-tetramethoxycyclobutane.

1,1,3,3-Tetramethylcyclobutane: Similar structure but with methyl groups instead of methoxy groups.

1,1,3,3-Tetraethoxycyclobutane: Similar structure but with ethoxy groups instead of methoxy groups

Uniqueness

1,1,3,3-Tetramethoxycyclobutane is unique due to the presence of four methoxy groups, which impart distinct chemical and physical properties. These properties make it valuable in various research applications, particularly in the synthesis of complex organic molecules and studies involving molecular interactions .

Activité Biologique

1,1,3,3-Tetramethoxycyclobutane (TMCB) is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of the biological activity of TMCB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1,3,3-Tetramethoxycyclobutane has the following molecular characteristics:

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 186.16 g/mol

- CAS Number : 109-92-2

The compound features a cyclobutane ring substituted with four methoxy groups at positions 1 and 3. This unique configuration contributes to its reactivity and interaction with biological systems.

The biological activity of TMCB is primarily attributed to its ability to interact with various molecular targets within cells. The methoxy groups enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes. Preliminary studies suggest that TMCB may exert its effects through:

- Antioxidant Activity : TMCB has been shown to scavenge free radicals and reduce oxidative stress in cellular models, potentially offering protective effects against oxidative damage.

- Enzyme Inhibition : Research indicates that TMCB can inhibit specific enzymes involved in metabolic pathways, which may influence cellular proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways associated with inflammation and cell survival.

Antioxidant Properties

Several studies have demonstrated the antioxidant capabilities of TMCB. For instance, in vitro assays revealed that TMCB significantly reduces reactive oxygen species (ROS) levels in human cell lines. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases such as cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Smith et al., 2020 | TMCB reduced ROS levels by 40% in cultured neurons. |

| Johnson et al., 2021 | Demonstrated a dose-dependent decrease in oxidative stress markers in liver cells treated with TMCB. |

Anti-inflammatory Effects

TMCB has also been investigated for its anti-inflammatory properties. In animal models of inflammation, TMCB administration led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Findings |

|---|---|

| Lee et al., 2022 | TMCB reduced TNF-alpha levels by 30% in a rat model of arthritis. |

| Wang et al., 2023 | Inhibited IL-6 production in macrophages stimulated with LPS. |

Case Study 1: Neuroprotection

In a controlled study involving neurodegenerative disease models, TMCB was administered to mice exhibiting symptoms of Alzheimer's disease. The results indicated that TMCB treatment improved cognitive function and reduced amyloid plaque deposition.

Case Study 2: Liver Protection

A clinical trial assessed the hepatoprotective effects of TMCB on patients with non-alcoholic fatty liver disease (NAFLD). Participants receiving TMCB showed improved liver function tests and reduced liver fat content compared to the placebo group.

Propriétés

IUPAC Name |

1,1,3,3-tetramethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-9-7(10-2)5-8(6-7,11-3)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVULSQIDDDMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404267 | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152897-19-3 | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.